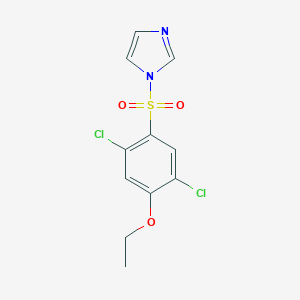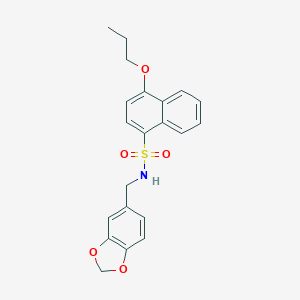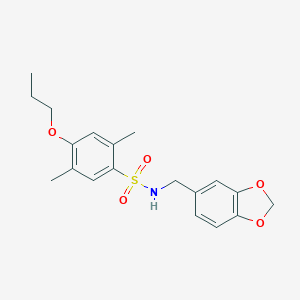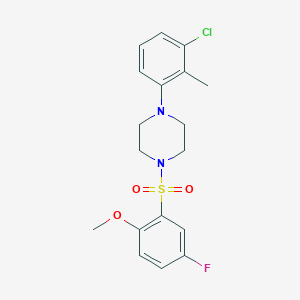
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a piperazine ring substituted with chloro, methyl, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride compound under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution process. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted piperazines with various functional groups.
Scientific Research Applications
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the sulfonyl group may interact with enzyme active sites, inhibiting their function, while the piperazine ring can enhance binding affinity to certain receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)piperazine
- 1-(5-Fluoro-2-methoxyphenyl)piperazine
- 1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE stands out due to its combination of chloro, fluoro, and methoxy substitutions, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H20ClFN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-13-15(19)4-3-5-16(13)21-8-10-22(11-9-21)26(23,24)18-12-14(20)6-7-17(18)25-2/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
ORFOQVPCTBOOJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
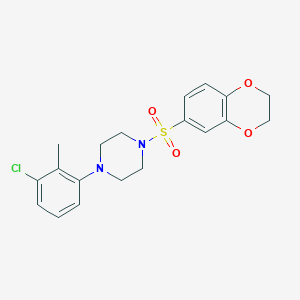
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
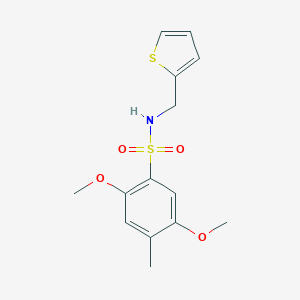
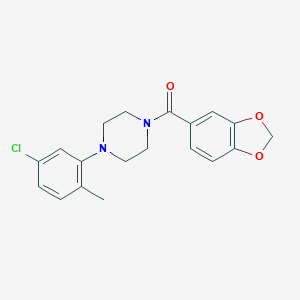

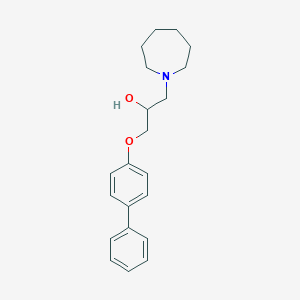
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
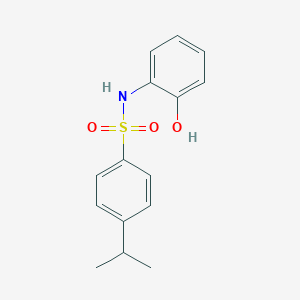
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
